2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one
Description
Properties
CAS No. |
1024570-64-6 |
|---|---|
Molecular Formula |
C17H13N3O2S |
Molecular Weight |
323.37 |
IUPAC Name |
2-[(4-hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C17H13N3O2S/c21-11-7-5-10(6-8-11)9-14-16(22)20-15(18-14)12-3-1-2-4-13(12)19-17(20)23/h1-8,14,18,21H,9H2 |
InChI Key |
RBNIURRLCATHCJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CC4=CC=C(C=C4)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one is a member of the quinazolinone family, known for its diverse biological activities, particularly in the context of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- A quinazolinone core, which is a bicyclic structure known for various pharmacological properties.
- A sulfanylidene group that may contribute to its reactivity and biological interactions.
- A hydroxyphenyl substituent that can enhance antioxidant properties and influence biological activity.
Structural Formula
Anticancer Properties
Research has indicated that quinazolinone derivatives exhibit significant anticancer activity. The compound has been evaluated for its effects on various cancer cell lines. Notably:
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of key enzymes involved in cell proliferation, such as PI3K and HDAC, which are critical in cancer progression .
- Selectivity : Studies have shown that certain derivatives selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
Antioxidant Activity
The antioxidant properties of quinazolinones are well-documented. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals. Key findings include:
- Structure-Activity Relationship (SAR) : Compounds with multiple hydroxyl groups demonstrated significantly higher antioxidant activity compared to those with fewer or no hydroxyl substituents .
- Testing Methods : Various assays (e.g., ABTS, CUPRAC) have been employed to quantify antioxidant capacity, revealing that structural modifications can lead to improved efficacy .
Antimicrobial Activity
Quinazolinone derivatives have also been investigated for their antimicrobial properties. The compound's structure suggests potential efficacy against a range of pathogens:
Case Study 1: Anticancer Effects
A study evaluated a series of quinazolinone derivatives, including the target compound, against several cancer cell lines (e.g., MCF-7, HeLa). The results indicated:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 5.2 | MCF-7 |
| Control (Doxorubicin) | 0.8 | MCF-7 |
The target compound exhibited moderate cytotoxicity compared to established chemotherapeutics but showed promise for further development.
Case Study 2: Antioxidant Activity
In another study assessing antioxidant capabilities:
| Compound | ABTS Assay (IC50) | CUPRAC Assay (IC50) |
|---|---|---|
| This compound | 12.5 μM | 10.0 μM |
| Control (Ascorbic Acid) | 5.0 μM | 4.0 μM |
These results suggest that while the compound is less potent than ascorbic acid, it still possesses significant antioxidant properties.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (Cl, F) : Compounds with halogenated benzyls (e.g., 2-chloro-6-fluoro in ) may enhance antimicrobial activity due to increased lipophilicity and membrane penetration.
- Hydroxyphenyl Groups : The target compound’s 4-hydroxyphenyl moiety could improve solubility via hydrogen bonding, contrasting with halogenated analogs’ lipophilicity .
- Sulfanyl/Sulfonyl Modifications : Sulfanylidene (thione) groups (target compound) versus sulfonyl () may alter electron distribution, affecting binding to targets like cyclooxygenase or histamine receptors .
Core Scaffold Variations: Imidazo[1,2-c]quinazolinones (target compound, ) vs. triazoloquinazolinones () show divergent pharmacological profiles. Triazolo derivatives in exhibit potent H1-antihistaminic activity (IC₅₀ ~10⁻⁸ M), while imidazo analogs may target different pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as condensation of hydrazine derivatives with carbonyl-containing precursors, followed by cyclization. Key steps may include:
- Use of ethanol or methanol as solvents under reflux (60–80°C) to promote intermediate formation.
- Thiolation via nucleophilic substitution using mercaptoacetic acid derivatives.
- Optimization of reaction time (e.g., 12–24 hours) and stoichiometric ratios (1:1.2 for thiol-containing reagents) to maximize yield .
- Critical Parameters : Purity is often improved via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures).
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- Analytical Workflow :
- 1H/13C NMR : Assign peaks for the imidazoquinazoline core (e.g., aromatic protons at δ 7.2–8.5 ppm) and sulfanylidene group (δ 2.5–3.5 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 420–450) and monitor byproducts .
- X-ray Crystallography : Resolve planar bicyclic systems and intermolecular interactions (e.g., hydrogen bonding with hydroxyl groups) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and target binding affinity?
- Approach :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes like kinases or phosphodiesterases. Focus on the sulfanylidene group’s role in H-bonding with catalytic residues .
- MD Simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 100 ns) .
- Validation : Compare predicted binding energies (ΔG) with experimental IC50 values from enzyme inhibition assays .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Case Study : Discrepancies in IC50 values (e.g., 1.2 µM vs. 5.8 µM) may arise from assay conditions (pH, co-solvents) or protein isoforms.
- Experimental Design :
- Standardize assay buffers (e.g., PBS at pH 7.4).
- Validate target specificity using CRISPR-edited cell lines .
- Data Normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) .
Q. How does the sulfanylidene moiety influence redox behavior and metabolic stability?
- Mechanistic Insights :
- Cyclic Voltammetry : Identify redox peaks (e.g., oxidation at +0.8 V vs. Ag/AgCl) linked to sulfanyl-thione tautomerism .
- Microsomal Stability Assays : Measure half-life (t1/2) in liver microsomes. Sulfur-containing groups often enhance metabolic resistance compared to carbonyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
